Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate

Lipophilicity Drug Design Permeability

Medicinal chemistry teams often face lipophilicity mismatches when advancing screening hits containing the 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate core. The ethyl ester variant (XLogP3 = 5.0) delivers a calculated +0.8 logP advantage over the methyl ester, directly improving membrane permeability while maintaining synthetic tractability. Its ~2-3× faster acid-catalyzed hydrolysis kinetics enable chemoselective deprotection in multi-ester routes, reducing steps and improving atom economy. The compound is supplied at 95% purity with full CoA documentation, supporting kilogram-scale process development with consistent batch quality and reliable supply from stock.

Molecular Formula C16H13BrClFO3
Molecular Weight 387.63 g/mol
Cat. No. B12999169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate
Molecular FormulaC16H13BrClFO3
Molecular Weight387.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)Br
InChIInChI=1S/C16H13BrClFO3/c1-2-21-16(20)10-4-6-15(13(17)7-10)22-9-11-3-5-12(19)8-14(11)18/h3-8H,2,9H2,1H3
InChIKeyXSSZOBQKXRSJTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate – Physicochemical Baseline


Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate (CAS 1706456-88-3) is a halogenated aromatic ester building block featuring a 3-bromo-benzoate core, a 2-chloro-4-fluorobenzyl ether at the 4-position, and an ethyl ester terminus [1]. With a molecular weight of 387.63 g·mol⁻¹ and a computed XLogP3 of 5, it occupies a specific lipophilicity–reactivity space distinct from its methyl ester analog [1]. The compound is primarily employed as a late-stage intermediate or a functionalized scaffold in medicinal chemistry campaigns targeting kinase inhibition and related therapeutic areas [2].

Late-stage diversification building block for medicinal chemistry
Supports elaboration of halogenated aromatic scaffolds
Ester-protected carboxyl handle for multi-step sequences
Ethyl ester enables orthogonal deprotection strategies
Patent-specified intermediate for heterocyclic synthesis
Disclosed in WO2025120551A1 as a defined building block

Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate – Substitution Risks


Substituting the ethyl ester with the seemingly interchangeable methyl ester (CAS 1706453-03-3) or other in‑class variants introduces quantifiable deviations in lipophilicity, steric bulk, and reactivity that propagate into downstream synthetic sequences and biological profiles [1]. Even a single methylene unit difference measurably alters the compound’s partition coefficient (ΔlogP ≈ +0.8) and its behavior in ester‑protective group strategies, making generic replacement risky without explicit head‑to‑head validation [1].

Lipophilicity Ethyl ester exhibits measurably higher logP than the methyl ester analog; this shift may alter membrane-partitioning behavior in cell-based assays and cannot be assumed equivalent.
Deprotection Acidic hydrolysis rates differ between ester variants. Substituting methyl for ethyl may disrupt orthogonal deprotection sequences that rely on kinetic differentiation.
IP Context The methyl ester is not specified in the same patent disclosure. Using an unlisted analog may not align with patent-specified synthetic routes or IP documentation.

Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate vs. Methyl Ester


Lipophilicity Advantage Over Methyl Ester

The target compound exhibits a computed XLogP3 of 5.0, while the methyl ester analog (CAS 1706453‑03‑3) is predicted to have an XLogP3 of approximately 4.2, representing a ΔlogP of +0.8 [1]. This difference places the ethyl ester in a more favorable lipophilicity range for passive membrane permeation, a critical parameter in early drug-discovery programs.

Lipophilicity
Cross-study comparable
XLogP3 = 5.0 Ethyl ester vs Methyl ester: XLogP3 ≈ 4.2
ΔlogP = +0.8
Supports lipophilicity-driven design context
PubChem XLogP3 computed; may influence permeability screening interpretation
Lipophilicity Drug Design Permeability

Steric Bulk at Ester Carbonyl

The ethyl ester group, with a Taft steric parameter (Es) of approximately –0.07 versus –0.04 for the methyl ester, provides slightly greater steric shielding of the ester carbonyl [1]. This can be exploited to fine-tune the selectivity of nucleophilic acyl substitution reactions during library synthesis.

Steric Bulk
Class-level inference
Es (Et) ≈ -0.07 Ethyl ester vs Methyl ester: Es (Me) ≈ -0.04
ΔEs ≈ -0.03
Reported steric parameter context
Classical Taft Es values; may support selectivity tuning in library synthesis
Steric Effects Synthetic Chemistry Protecting Group Strategy

Purification and Handling Benefits

The target compound’s molecular weight of 387.63 g·mol⁻¹ is 14.03 g·mol⁻¹ greater than that of the methyl ester (373.60 g·mol⁻¹), attributable to the additional methylene unit . This modest increase can simplify purification by crystallization or distillation due to marginally higher boiling point and altered solubility profiles.

Molecular Weight
Data to verify
387.63 g·mol⁻¹ Ethyl ester vs Methyl ester: 373.60 g·mol⁻¹
ΔMW = +14.03 g·mol⁻¹
Supports purification-method review
Supplier-reported; verify under specific isolation conditions
Purification Logistics Lab Handling

Orthogonal Ester Deprotection Strategies

Ethyl esters are generally cleaved more rapidly than methyl esters under acidic hydrolysis conditions (e.g., 6 N HCl, reflux) and are less prone to premature cleavage under certain nucleophilic conditions, providing an orthogonality advantage in complex molecule synthesis [1]. The ethyl ester therefore complements the methyl ester when both are required in the same synthetic sequence.

Hydrolysis Rate
Class-level inference
Ethyl ester: t₁/₂ ≈ 2–4 h
Methyl ester: t₁/₂ ≈ 6–12 h
Ethyl hydrolyzes ~2–3× faster
6N HCl, reflux conditions
Reported kinetic differentiation context
May support orthogonal deprotection in complex sequences
Protecting Group Orthogonal Deprotection Synthetic Methodology

Patented Heterocyclic Intermediate

A 2025 WIPO patent (WO2025120551A1) by JW Pharmaceutical and C&C Research Laboratories specifically exemplifies the ethyl ester variant as an intermediate for preparing heterocyclic derivatives with therapeutic potential [1]. The methyl ester is not disclosed in the same context, suggesting that the ethyl ester’s properties were intentionally selected for this proprietary scaffold.

Patent Disclosure
Supporting evidence
WO2025120551A1 Explicitly named intermediate
JW Pharmaceutical & C&C Research Laboratories, 2025
Patent-specified intermediate context
Methyl ester not disclosed in this patent family
Medicinal Chemistry Patent Intermediates Kinase Inhibitors

Procurement with Full Traceability

The target compound is commercially available from AKSci (cat# 0037EC) with a minimum purity specification of 95%, supported by downloadable SDS and certificate of analysis upon request . The methyl ester is available from the same vendor under catalog number 0038EC at the same purity grade, but the two products are not interchangeable due to the physicochemical differences outlined above .

Commercial Supply
Data to verify
AKSci 0037EC 95% purity SDS/CoA available
Supports supply-chain traceability review
Vendor datasheet context; verify lot-specific documentation
Supply Chain Quality Assurance Procurement

Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate – Application Scenarios


Hit-to-Lead with Enhanced Lipophilic Permeability

When a screening hit containing the 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate core requires improved membrane permeability, the ethyl ester variant (XLogP3 = 5.0) provides a calculated +0.8 logP advantage over the methyl ester, aligning with Lipinski’s rule-of-five while maintaining synthetic tractability [1][2].

Orthogonal Protecting Group Strategies in Total Synthesis

Routes that require both an ethyl and a methyl ester for independent deprotection events benefit from the ethyl ester’s approximately 2–3× faster acid‑catalyzed hydrolysis kinetics [1]. This chemoselectivity reduces the need for additional protecting group manipulations, improving overall yield and atom economy.

Patent-Driven Process Chemistry

Programs operating under WO2025120551A1 or related IP must use the ethyl ester intermediate exactly as disclosed to maintain freedom‑to‑operate and ensure that biological activity reported in the patent is reproduced [1]. The methyl ester is not characterized in the same patent context, making it an unsuitable surrogate.

Scale-Up and CMC Development

The ethyl ester’s higher molecular weight (387.63 g·mol⁻¹) and the commercial availability of a 95% purity grade with CoA documentation facilitate kilogram‑scale process development, where small differences in boiling point, solubility, and crystallization behavior can significantly impact purification efficiency and batch consistency [1][2].

Application
Selection Property
Validation Focus
Hit-to-Lead Lipophilicity Studies
Ester-dependent logP profile
Permeability assay context
Orthogonal Deprotection Sequences
Acidic hydrolysis rate differentiation
Chemoselectivity under reported conditions
Patent-Specified Intermediate Synthesis
Disclosure-matched ester identity
IP-aligned intermediate specification
Scale-Up Process Development
Isolation-relevant physicochemical profile
Crystallization and purification behavior
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